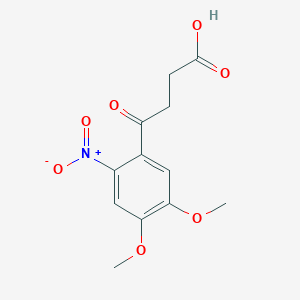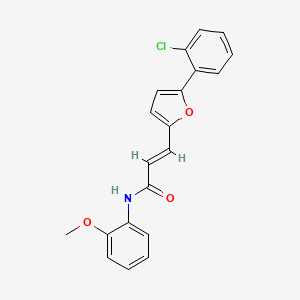![molecular formula C13H7Cl3N2O2 B11950711 2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)
2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine is an organic compound that belongs to the class of imines It is characterized by the presence of a Schiff base linkage, which is formed by the condensation of an amine with an aldehyde or ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
化学反应分析
Types of Reactions
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine can undergo various types of chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like ethanol or methanol; mild heating.
Oxidation: Potassium permanganate, hydrogen peroxide; solvents like water or acetic acid.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxides or higher oxidation state derivatives.
科学研究应用
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound can be used in the synthesis of advanced materials such as polymers and nanocomposites with unique properties.
Analytical Chemistry: It can be used as a reagent in various analytical techniques for the detection and quantification of specific analytes.
作用机制
The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The presence of electron-withdrawing groups such as nitro and chloro groups can enhance the compound’s reactivity and binding affinity towards its targets.
相似化合物的比较
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine can be compared with other similar compounds such as:
- N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2-fluoro-5-nitrophenyl)amine
- N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(4-[(E)-2-phenyldiazenyl]phenyl)amine
These compounds share similar structural features but differ in the nature and position of substituents on the aromatic rings. The unique combination of substituents in N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H7Cl3N2O2 |
|---|---|
分子量 |
329.6 g/mol |
IUPAC 名称 |
1-(2-chloro-5-nitrophenyl)-N-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H7Cl3N2O2/c14-9-1-4-13(12(16)6-9)17-7-8-5-10(18(19)20)2-3-11(8)15/h1-7H |
InChI 键 |
KBLANUPDCVBLRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)


![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)


![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)





